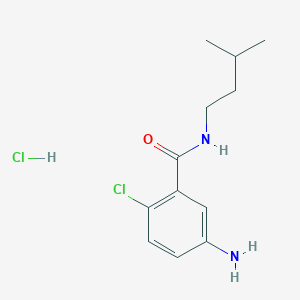
5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole is a heterocyclic organic compound characterized by a bromine atom, a cyclohexyl group, and a nitro group attached to a triazole ring. This compound is part of the triazole family, which are known for their diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole typically involves the following steps:
Bromination: The starting material, 1-cyclohexyl-1H-1,2,4-triazole, undergoes bromination to introduce the bromine atom at the 5-position.
Nitration: The brominated compound is then nitrated to introduce the nitro group at the 3-position.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the bromination and nitration steps.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium azide (NaN3) for azide substitution.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Azides, halides, etc.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, such as antimicrobial and antifungal properties. It can be used in the development of new drugs targeting various pathogens.
Medicine: Due to its biological activities, it is being explored for its therapeutic potential. It may be used in the treatment of infections and other medical conditions.
Industry: In the chemical industry, it is used as an intermediate in the production of various chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole exerts its effects involves its interaction with biological targets. The nitro group is believed to play a key role in its biological activity, potentially interacting with enzymes or receptors in the body.
Molecular Targets and Pathways:
Enzymes: It may inhibit specific enzymes involved in microbial growth.
Receptors: It may bind to receptors involved in inflammatory responses.
Comparaison Avec Des Composés Similaires
5-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of cyclohexyl.
3-Nitro-1,2,4-triazol-5-one (NTO): Contains a nitro group but lacks the bromine and cyclohexyl groups.
Uniqueness: 5-Bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole is unique due to the presence of both the bromine and cyclohexyl groups, which contribute to its distinct chemical and biological properties.
This compound's versatility and reactivity make it a valuable tool in both research and industry
Propriétés
IUPAC Name |
5-bromo-1-cyclohexyl-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4O2/c9-7-10-8(13(14)15)11-12(7)6-4-2-1-3-5-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYNDXQJJYRBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NC(=N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-aminopiperidin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one dihydrochloride](/img/structure/B7855148.png)









![8-methoxy-4-piperazin-4-ium-1-yl-5H-pyrimido[5,4-b]indole;chloride](/img/structure/B7855244.png)


